Vanillin
Overview
Description
Vanillin, also known as 4-hydroxy-3-methoxybenzaldehyde, is an organic compound with the molecular formula C8H8O3. It is a phenolic aldehyde and is the primary component of the extract of the vanilla bean. This compound is widely used as a flavoring agent in foods, beverages, and pharmaceuticals due to its distinctive vanilla aroma and taste .
Mechanism of Action
Target of Action
Vanillin, a specialized metabolite and the main ingredient of vanilla extract, is known for its bioactive properties . It has been reported to exhibit neuroprotective, anticarcinogenic, and antioxidant properties . The primary targets of this compound are reactive oxygen species (ROS), where it acts as a potent scavenger .
Mode of Action
This compound interacts with its targets, primarily ROS, through a process known as self-dimerization, contributing to high reaction stoichiometry . This interaction results in the neutralization of ROS, thereby exhibiting its antioxidant property .
Biochemical Pathways
The biosynthesis of this compound in plants involves several enzymes and biochemical steps, such as side-chain shortening, methylation, and glucoside formation . The exact pathway remains a topic of discussion due to divergences in published reports .
Pharmacokinetics
The bioavailability and hydrophobicity of this compound limit its bioactive efficiency and pharmacokinetics . It has been found that this compound can significantly increase the absorption of drugs with moderate oral bioavailability both in vitro and in vivo by affecting the membrane structure .
Result of Action
The molecular and cellular effects of this compound’s action are diverse. It has been reported to have antimutagenic potential and anticancer effects at cellular and molecular levels . Additionally, this compound can significantly increase the passive transport rate and absorption of drugs, thereby affecting the membrane structure .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the use of nanocarriers or nanoparticles can potentiate the bioactive profile of this compound . Furthermore, the production of this compound can be influenced by the robust tolerance of certain bacteria to this compound .
Biochemical Analysis
Biochemical Properties
Vanillin interacts with various enzymes, proteins, and other biomolecules. The elucidation of different substrates such as ferulic acid, eugenol, veratraldehyde, vanillic acid, glucothis compound, and C6–C3 phenylpropanoids adds a layer of depth and insight to the understanding of this compound synthesis .
Cellular Effects
This compound possesses several biological properties, serving as an antioxidant, anti-inflammatory agent, and antimicrobial agent . It is reported to be a potent scavenger of reactive oxygen species (ROS) as observed in multiple antioxidant assays .
Molecular Mechanism
This compound exerts its effects at the molecular level through various mechanisms. It operates by self-dimerization contributing to high reaction stoichiometry .
Temporal Effects in Laboratory Settings
It is known that this compound has remarkable preservative properties, providing a profound understanding of its crucial role in the culinary and food science sectors .
Dosage Effects in Animal Models
The effects of this compound at different dosages in animal models are not fully explored yet. It is known that this compound has several biological properties, serving as an antioxidant, anti-inflammatory agent, and antimicrobial agent .
Metabolic Pathways
This compound is involved in various metabolic pathways. The process of this compound synthesis is inefficient and expensive as more substrates are then required .
Transport and Distribution
It is known that this compound has several biological properties, serving as an antioxidant, anti-inflammatory agent, and antimicrobial agent .
Subcellular Localization
It is known that this compound has several biological properties, serving as an antioxidant, anti-inflammatory agent, and antimicrobial agent .
Preparation Methods
Chemical Reactions Analysis
Vanillin undergoes various chemical reactions:
Oxidation: this compound can be oxidized to vanillic acid using oxidizing agents like potassium permanganate.
Reduction: Reduction of this compound can yield vanillyl alcohol.
Substitution: this compound can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Nitric acid for nitration, bromine for bromination.
Major Products:
Vanillic Acid: Formed through oxidation.
Vanillyl Alcohol: Formed through reduction.
Nitrothis compound: Formed through nitration.
Scientific Research Applications
Vanillin has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of various organic compounds and polymers.
Biology: Studied for its antioxidant, antimicrobial, and anti-inflammatory properties.
Medicine: Investigated for its potential neuroprotective and anticancer activities.
Industry: Widely used in the food industry as a flavoring agent and in the fragrance industry for perfumes.
Comparison with Similar Compounds
- Ethylvanillin
- Anisaldehyde
- Eugenol
- Vanillic Acid
- Vanillyl Alcohol
This compound’s unique combination of functional groups and its widespread applications make it a compound of significant interest in various fields of research and industry.
Properties
IUPAC Name |
4-hydroxy-3-methoxybenzaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8O3/c1-11-8-4-6(5-9)2-3-7(8)10/h2-5,10H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MWOOGOJBHIARFG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8O3 | |
Record name | VANILLIN | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/21211 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | VANILIN | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1740 | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0021969 | |
Record name | 4-Hydroxy-3-methoxybenzaldehyde | |
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URL | https://comptox.epa.gov/dashboard/DTXSID0021969 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Vanillin appears as white or very slightly yellow needles., Dry Powder; Liquid; Liquid, Other Solid; Pellets or Large Crystals, White or off-white solid with a pleasant odor of vanilla; [Merck Index] Light yellow solid; [Sigma-Aldrich MSDS], Solid, WHITE-TO-YELLOW CRYSTALLINE POWDER WITH CHARACTERISTIC ODOUR., white or slightly yellow needles or crystalline powder with a sweet, creamy, vanilla odour | |
Record name | VANILLIN | |
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URL | https://cameochemicals.noaa.gov/chemical/21211 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | Benzaldehyde, 4-hydroxy-3-methoxy- | |
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Record name | Vanillin | |
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Record name | Vanillin | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0012308 | |
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Record name | VANILIN | |
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Record name | Vanillin | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/819/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
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Boiling Point |
545 °F at 760 mmHg (NTP, 1992), 285 °C, 285.00 to 286.00 °C. @ 760.00 mm Hg | |
Record name | VANILLIN | |
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Record name | VANILLIN | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1027 | |
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Record name | Vanillin | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0012308 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
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Record name | VANILIN | |
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Flash Point |
153 °C (307 °F) - closed cup, 153 °C c.c. | |
Record name | VANILLIN | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1027 | |
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Record name | VANILIN | |
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Solubility |
Slightly soluble (NTP, 1992), In water, 1.102X10+4 mg/L at 25 °C, In water >2%; in ethanol is 1:2 vanillin:ethanol. Freely soluble in chloroform, ether, in solutions of fixed alkali hydroxides; solutions in glycerin and hot water., Soluble in 125 parts water, 20 parts glycerin, 2 parts 95% alcohol, chloroform, ether., Very soluble in ethanol, diethyl ether, acetone; soluble in benzene, ligroin, 11 mg/mL at 25 °C, Solubility in water, g/100ml at 25 °C: 1.0, slightly soluble in water; soluble in organic solvents, oils, freely soluble (in ethanol) | |
Record name | VANILLIN | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/21211 | |
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Record name | VANILLIN | |
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Record name | Vanillin | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0012308 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
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Record name | VANILIN | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
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Record name | Vanillin | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/819/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
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Density |
1.056 at 68 °F (NTP, 1992) - Denser than water; will sink, 1.056, 1.06 g/cm³ | |
Record name | VANILLIN | |
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Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
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Vapor Density |
5.2 (Air = 1), Relative vapor density (air = 1): 5.2 | |
Record name | VANILLIN | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1027 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | VANILIN | |
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Vapor Pressure |
1 mmHg at 225 °F (NTP, 1992), 0.000118 [mmHg], 1.18X10-4 mm Hg at 25 °C, Vapor pressure, Pa at 25 °C: (negligible) | |
Record name | VANILLIN | |
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Record name | Vanillin | |
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Color/Form |
White crystalline needles from water, White or off-white nonhygroscopic crystalline powder | |
CAS No. |
121-33-5 | |
Record name | VANILLIN | |
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Record name | Vanillin | |
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Record name | Vanillin | |
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Record name | Vanillin | |
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URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CHI530446X | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | VANILLIN | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1027 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | Vanillin | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0012308 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Record name | VANILIN | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1740 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Melting Point |
178 to 181 °F (NTP, 1992), 81-83 °C, 81.5 °C | |
Record name | VANILLIN | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/21211 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | VANILLIN | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1027 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | Vanillin | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0012308 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Record name | VANILIN | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1740 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.